

Application Notes and Protocols for Yoda2 in Patch-Clamp Electrophysiology

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Compound of Interest

Compound Name: Yoda2

Cat. No.: B15614596

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Introduction

Yoda2 is a potent and selective small-molecule agonist of the mechanosensitive ion channel Piezo1.[1][2] As a more water-soluble analog of Yoda1, **Yoda2** offers improved reliability and efficacy in functional assays, making it a valuable tool for investigating Piezo1's role in various physiological processes.[3][4] Piezo1 is a non-selective cation channel that, upon activation, allows the influx of cations, most notably Ca^{2+} , which in turn triggers a cascade of downstream signaling events.[5] These signaling pathways are crucial in diverse cell types, including red blood cells and endothelial cells.[5][6] These application notes provide detailed protocols for the use of **Yoda2** in patch-clamp electrophysiology experiments to study Piezo1 channel activity.

Data Presentation

Table 1: Comparative Potency of Yoda2 and Yoda1

Compound	Cell Type	Assay	EC50 (nM)	Reference
Yoda2	Red Blood Cells	Automated Patch-Clamp	305	[5][7]
Yoda2	HeLa Cells	Calcium Assay	150	[1][2]
Yoda1	Red Blood Cells	Automated Patch-Clamp	1391	[5][7]

Table 2: Recommended Yoda2 Concentration Range for Patch-Clamp Experiments

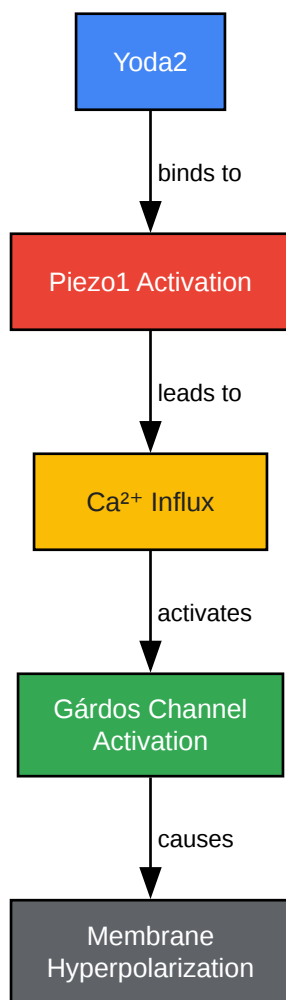
Concentration Range	Application	Expected Effect	Reference
41 nM - 8000 nM	Cumulative dose-response in automated patch-clamp on RBCs	Graded activation of Piezo1 currents	[7]
1 μ M	Inhibition of phenylephrine-induced contraction in mouse arteries	Significant vasorelaxation	[6]
30 μ M	Evaluation of electrical field stimulation-induced contraction in corpus cavernosum	No significant change in EFS-induced contraction	[6]

Signaling Pathways

Activation of Piezo1 by **Yoda2** initiates distinct downstream signaling cascades depending on the cell type.

Piezo1 Signaling in Red Blood Cells

In red blood cells, **Yoda2**-mediated Piezo1 activation leads to an influx of Ca^{2+} , which subsequently activates the Ca^{2+} -sensitive Gárdos channel (KCa3.1). The opening of the Gárdos channel results in K^{+} efflux and hyperpolarization of the cell membrane.[5][8]

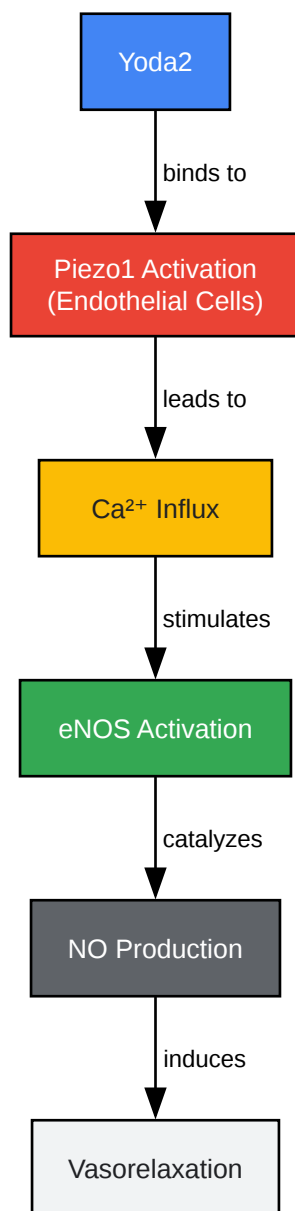


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Yoda2-Piezo1 signaling in red blood cells.

Piezo1 Signaling in Endothelial Cells

In endothelial cells, **Yoda2**-induced Piezo1 activation and subsequent Ca²⁺ influx stimulate endothelial nitric oxide synthase (eNOS), leading to the production of nitric oxide (NO).^{[1][6]} NO then diffuses to adjacent vascular smooth muscle cells, causing relaxation and vasodilation.^[6]



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Yoda2-Piezo1 signaling in endothelial cells.

Experimental Protocols

Protocol 1: Automated Whole-Cell Patch-Clamp Recording of Yoda2-Activated Currents in Red Blood Cells

This protocol is adapted from studies using the SyncroPatch 384 system.[5]

1. Cell Preparation:

- Use fresh human red blood cells (RBCs) within 3 hours of withdrawal.[\[7\]](#)
- Wash RBCs three times in the external recording solution.
- Resuspend RBCs to a concentration of $1-5 \times 10^6$ cells/mL in the external solution.

2. Solutions:

- External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose. Adjust pH to 7.4 with NaOH.
- Internal Solution (in mM): 140 KCl, 2 MgCl₂, 10 HEPES, 1 EGTA. Adjust pH to 7.2 with KOH.
- **Yoda2** Stock Solution: Prepare a 10 mM stock solution of **Yoda2** in DMSO. Store at -20°C. Further dilute in the external solution to the desired final concentrations immediately before use.

3. Automated Patch-Clamp Procedure (SyncroPatch 384):

- Use NPC-384 single-hole microchips with resistances of 6-10 MΩ.[\[5\]](#)
- Prime the system with external and internal solutions according to the manufacturer's instructions.
- Load the cell suspension into the appropriate well.
- Initiate the automated cell capture, sealing, and whole-cell configuration protocol.
- Apply a voltage ramp protocol, for example, from -100 mV to +80 mV, every 10 seconds to monitor current.[\[7\]](#)
- Establish a stable baseline recording in the external solution.
- Apply increasing concentrations of **Yoda2** (e.g., 41 nM, 144 nM, 442 nM, 1330 nM, 4000 nM, and 8000 nM) in a cumulative manner.[\[7\]](#)

- At the end of the experiment, apply a Piezo1 blocker, such as 30 μ M GdCl₃, to confirm the specificity of the recorded currents.[\[7\]](#)

4. Data Analysis:

- Measure the current amplitude at a specific voltage (e.g., +80 mV) in response to each **Yoda2** concentration.
- Normalize the current responses to the maximal response.
- Plot the normalized current as a function of **Yoda2** concentration and fit the data with the Hill equation to determine the EC₅₀.

Protocol 2: Manual Whole-Cell Patch-Clamp Recording in HEK293T Cells Expressing Piezo1

This protocol is a general guide for manual patch-clamp experiments.

1. Cell Culture and Transfection:

- Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
- For inducible expression systems (e.g., HEK-TREx), add the inducing agent (e.g., 0.5 μ g·ml⁻¹ tetracycline) 24 hours prior to the experiment.[\[9\]](#)
- For transient expression, transfect cells with a Piezo1-expressing plasmid using a suitable transfection reagent. Experiments are typically performed 24-48 hours post-transfection.

2. Solutions:

- External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose. Adjust pH to 7.4 with NaOH.
- Internal Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 10 EGTA. Adjust pH to 7.3 with KOH.

- **Yoda2** Working Solutions: Prepare fresh dilutions of **Yoda2** from a 10 mM DMSO stock into the external solution on the day of the experiment.

3. Manual Patch-Clamp Procedure:

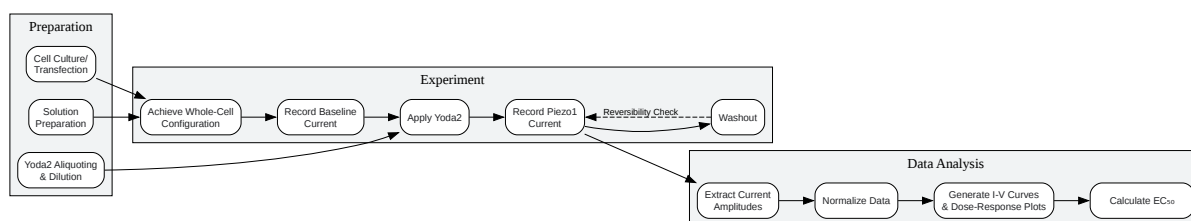
- Pull borosilicate glass pipettes to a resistance of 3-5 M Ω when filled with the internal solution.
- Place a coverslip with adherent cells in the recording chamber on the stage of an inverted microscope.
- Perfuse the chamber with the external solution.
- Approach a single cell with the patch pipette and form a giga-ohm seal.
- Rupture the membrane to achieve the whole-cell configuration.
- Clamp the cell at a holding potential of -80 mV.[\[9\]](#)
- Apply a voltage ramp or step protocol to elicit currents. A typical ramp protocol would be from -100 mV to +100 mV over 200 ms.[\[3\]](#)
- After obtaining a stable baseline, perfuse the cell with the external solution containing **Yoda2** at the desired concentration.
- Record the current responses to **Yoda2** application.
- Wash out the compound with the external solution to observe the reversibility of the effect.

4. Data Analysis:

- Measure the peak inward and outward currents in response to the voltage protocol before and after **Yoda2** application.
- Construct current-voltage (I-V) relationship plots.
- To determine dose-dependency, apply multiple concentrations of **Yoda2** to the same or different cells and plot the resulting current amplitudes against concentration.

Experimental Workflow

The following diagram illustrates a typical workflow for a patch-clamp experiment using **Yoda2**.



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